7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives with different functional groups .
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1H-pyrrolo[3,2-c]pyridine
- Pyrrolopyrazine derivatives
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .
Properties
Molecular Formula |
C7H7BrN2 |
---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2 |
InChI Key |
FJJAZBCXWZXONF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CN=C2Br |
Origin of Product |
United States |
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